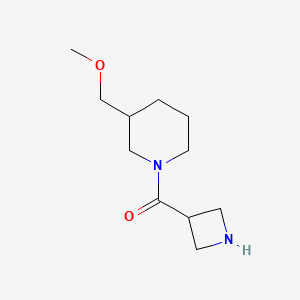

Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone is a small organic molecule characterized by a methanone core bridging an azetidin-3-yl group and a 3-(methoxymethyl)piperidin-1-yl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the substituted piperidine ring (a six-membered nitrogen heterocycle with a methoxymethyl group at the 3-position) contribute to its unique conformational and electronic properties.

Propriétés

IUPAC Name |

azetidin-3-yl-[3-(methoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-15-8-9-3-2-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJYEQOQDZXKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone is a synthetic organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and its implications in medicinal chemistry, drawing on various research findings and studies.

Chemical Structure and Properties

The compound features an azetidine ring connected to a piperidine moiety through a methanone linkage. Its molecular formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which often play significant roles in biological systems.

Research indicates that compounds similar to this compound may act on various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The methoxymethyl group can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB) and interact with central nervous system targets.

Case Studies and Findings

- Receptor Modulation : A study highlighted the compound's role as a modulator of CCR6 receptors, which are implicated in inflammatory responses and immune system regulation. The modulation of CCR6 could have therapeutic implications for conditions such as multiple sclerosis and rheumatoid arthritis .

- Cytotoxicity Assessment : In vitro assessments have shown varying degrees of cytotoxicity among related compounds at different concentrations. For instance, the introduction of specific substituents on the piperidine ring can significantly alter the cytotoxic profile, indicating structure-activity relationships (SAR) that are crucial for drug design .

- Potency and Selectivity : Another investigation into related azetidine derivatives demonstrated enhanced potency against certain cancer cell lines. Compounds with specific substitutions exhibited EC50 values in the nanomolar range, suggesting strong biological activity that warrants further exploration .

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route may include:

- Formation of the Azetidine Ring : Utilizing cyclization reactions involving suitable amines and carbonyl compounds.

- Piperidine Synthesis : Separate synthesis followed by coupling with the azetidine derivative.

- Methanone Linkage Formation : Achieved through condensation reactions under controlled conditions to ensure high yield and purity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its structural features allow it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurochemical processes. Preliminary studies suggest that similar azetidinone derivatives exhibit anticonvulsant properties, indicating that azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone may also possess such capabilities.

1.2 Anticancer Properties

Research into azetidinone derivatives has shown promise against various cancer cell lines. The ability of these compounds to modulate enzyme activities related to metabolic pathways suggests potential applications in cancer treatment. The interaction of this compound with specific molecular targets could lead to the development of novel anticancer agents.

Chemical Research Applications

2.1 Synthesis and Catalysis

The synthesis of this compound typically involves multi-step reactions that can be optimized using advanced techniques like continuous flow chemistry. This method enhances yield and purity, making it suitable for pharmaceutical applications. Additionally, compounds with similar structures have been explored as catalysts in organic reactions, indicating a broader utility in chemical synthesis.

2.2 Material Science

Beyond medicinal applications, azetidinone derivatives are being studied for their role in material science. Their unique chemical properties allow them to be used as components in organic light-emitting diodes (OLEDs) and other electronic materials. This versatility highlights the compound's potential beyond traditional pharmaceutical contexts.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

4.1 Anticonvulsant Activity

A study examining a series of azetidine derivatives found that modifications on the piperidine ring significantly influenced anticonvulsant activity. The presence of specific functional groups was correlated with enhanced efficacy against seizure models in vivo .

4.2 Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of piperidine-based compounds against breast cancer cell lines. Results indicated that certain structural modifications led to increased apoptosis in cancer cells, suggesting that azetidinone derivatives could be further developed as anticancer agents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone and related derivatives:

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The methoxymethyl group in the target compound provides moderate polarity (logP ~0.8–1.2 estimated), balancing solubility and membrane permeability. Fluorinated derivatives (e.g., 1,1-difluoroethyl in ) introduce electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism .

Piperidine derivatives with aromatic substituents (e.g., 4-fluorophenyl in ) exhibit distinct target affinities, such as cholinesterase inhibition, due to π-π stacking interactions .

Hydrogen-Bonding Capabilities: The 4-hydroxypiperidinyl analog () introduces a hydrogen-bond donor, improving solubility and interactions with polar residues in enzyme active sites. This contrasts with the methoxymethyl group, which acts only as a hydrogen-bond acceptor .

Synthetic Accessibility: Piperidine-substituted methanones are typically synthesized via coupling reactions (e.g., HBTU-mediated amidation in ) or nucleophilic substitutions (e.g., piperidine reacting with aromatic esters in ). Yields for similar compounds range from 26% to 87%, depending on steric and electronic factors .

Research Findings and Implications

- Metabolic Pathways : Compounds with methoxymethyl or fluorinated substituents (e.g., ) show enhanced stability in microsomal assays, suggesting utility in prolonged therapeutic action .

- The azetidine core may confer selectivity over related targets .

- Structure-Activity Relationships (SAR): The length and polarity of the piperidine substituent critically modulate activity. For instance, shorter chains (e.g., methoxymethyl vs. ethoxymethyl) may optimize binding to compact active sites, as seen in cannabinoid receptor ligands () .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone generally follows a modular approach:

- Step 1: Preparation of the piperidine intermediate bearing the methoxymethyl substituent.

- Step 2: Formation of the azetidine ring or acquisition of azetidin-3-yl intermediate.

- Step 3: Coupling of the azetidine moiety to the piperidine derivative via amide bond formation to yield the target methanone.

This approach allows for flexibility in modifying each heterocyclic component before the final coupling step.

Preparation of the 3-(Methoxymethyl)piperidin-1-yl Intermediate

The piperidine derivative substituted at the 3-position with a methoxymethyl group is typically prepared through nucleophilic substitution or alkylation reactions:

- Alkylation of Piperidine: Piperidine is reacted with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions to introduce the methoxymethyl substituent at the 3-position. This step requires regioselective control to ensure substitution at the correct position.

- Alternative routes involve protection/deprotection strategies to functionalize the piperidine ring selectively.

Microwave-assisted methods and phase-transfer catalysis have been reported to improve yields and reduce reaction times in similar piperidine functionalizations.

Synthesis of Azetidin-3-yl Intermediate

The azetidine ring, a four-membered nitrogen-containing heterocycle, can be synthesized or obtained as azetidin-3-yl derivatives via:

- Cyclization of β-amino alcohols or halides: Intramolecular nucleophilic substitution reactions can form the azetidine ring.

- Use of azetidine hydrochloride salts: These can be converted into reactive intermediates suitable for coupling.

Literature reports emphasize careful control of reaction conditions to avoid ring-opening or polymerization due to azetidine’s ring strain.

Amide Bond Formation to Yield this compound

The critical step is the formation of the amide (methanone) bond between the azetidin-3-yl moiety and the piperidin-1-yl intermediate:

- Activation of Carboxylic Acid or Acid Chloride: The azetidin-3-yl carboxylic acid or its acid chloride derivative is reacted with the piperidin-1-yl amine under coupling conditions.

- Coupling Agents: Common reagents include carbodiimides (e.g., DCC, EDC), sometimes with additives like HOBt to improve yield and reduce side reactions.

- Solvents and Conditions: Reactions are typically conducted in dry organic solvents such as dichloromethane or THF under inert atmosphere to prevent hydrolysis.

This step is often optimized to maximize yield and purity, with purification by column chromatography or crystallization.

Representative Experimental Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Outcome & Yield | Notes |

|---|---|---|---|

| Piperidine alkylation | Piperidine + methoxymethyl chloride, base (e.g., NaH), solvent (THF), RT to reflux | 70-85% yield of 3-(methoxymethyl)piperidine | Regioselectivity critical |

| Azetidine preparation | β-amino alcohol cyclization, base, inert atmosphere | 60-75% yield of azetidin-3-yl intermediate | Avoid ring-opening |

| Amide coupling | Azetidin-3-yl acid chloride + piperidin-1-yl amine, DCC/HOBt, DCM, 0°C to RT | 65-80% yield of target compound | Purify by chromatography |

Analytical and Characterization Data

The synthesized compound is characterized by:

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of azetidine and piperidine rings, methoxymethyl substituent signals, and amide carbonyl.

- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with this compound.

- Chromatography: TLC and HPLC are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Yield Range | Comments |

|---|---|---|---|---|

| Piperidine functionalization | Alkylation with methoxymethyl halide | Piperidine, MeOCH2Cl, Base | 70-85% | Regioselectivity important |

| Azetidine intermediate synthesis | Cyclization of β-amino alcohols or halides | β-amino alcohols, base | 60-75% | Sensitive to conditions |

| Amide bond formation | Coupling via acid chloride or carbodiimide | Azetidin-3-yl acid chloride, piperidin-1-yl amine, DCC/HOBt | 65-80% | Requires inert, dry environment |

Q & A

Q. What are the recommended synthetic routes and characterization methods for Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone?

Methodological Answer: The synthesis of azetidine-piperidine methanone derivatives typically involves coupling reactions between azetidine and functionalized piperidine precursors. For example, benzoylpiperidine derivatives are synthesized via nucleophilic substitution or amide bond formation, followed by purification using column chromatography . Key characterization steps include:

- 1H-/13C-NMR spectroscopy to confirm structural integrity and substituent positions.

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>95% peak area) .

- Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area, away from strong oxidizers and ignition sources .

- Exposure Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ chemical splash goggles. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical aid .

- First Aid : For inhalation, move to fresh air and administer oxygen if breathing is labored .

Q. Which analytical techniques are optimal for assessing purity and stability?

Methodological Answer:

- HPLC with UV/Vis detection : Monitor retention time consistency and peak area (e.g., 97–99% purity at 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and detect degradation products.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

Methodological Answer:

- Analog Synthesis : Modify the methoxymethyl group on the piperidine ring to assess steric/electronic effects. For example, replace the methoxy group with hydroxyl or halogens to alter hydrophilicity .

- In Vitro Assays : Test analogs against target receptors (e.g., metabotropic glutamate receptors) using radioligand binding assays (IC50 determination) .

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and permeability in Caco-2 cell monolayers .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor active sites (e.g., mGluR5) and calculate binding affinities (ΔG values) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor hydrogen bonding patterns .

- Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs to guide lead optimization .

Q. How should researchers address discrepancies in experimental data, such as elemental analysis mismatches?

Methodological Answer:

- Replicate Experiments : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous).

- Error Analysis : Calculate systematic errors in elemental analysis (e.g., combustion furnace calibration) and adjust protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.